![molecular formula C12H19N3OSi B8530063 N,N-dimethyl-2-[4-(2-trimethylsilylethynyl)pyrazol-1-yl]acetamide](/img/structure/B8530063.png)
N,N-dimethyl-2-[4-(2-trimethylsilylethynyl)pyrazol-1-yl]acetamide
説明
N,N-dimethyl-2-[4-(2-trimethylsilylethynyl)pyrazol-1-yl]acetamide is a complex organic compound with a unique structure that includes a pyrazole ring, a trimethylsilyl group, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-[4-(2-trimethylsilylethynyl)pyrazol-1-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the trimethylsilyl group through a silylation reaction. The final step involves the formation of the acetamide moiety via an amidation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acetamide moiety, converting it into corresponding amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction can produce primary or secondary amines.
科学的研究の応用
N,N-dimethyl-2-[4-(2-trimethylsilylethynyl)pyrazol-1-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials due to its unique structural properties.
作用機序
The mechanism by which N,N-dimethyl-2-[4-(2-trimethylsilylethynyl)pyrazol-1-yl]acetamide exerts its effects involves interactions with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The pyrazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The acetamide moiety may also play a role in binding to specific proteins or nucleic acids.
類似化合物との比較
- N,N-Dimethyl-2-(trimethylsilyl)acetamide
- N,N-Dimethyl-2-(trimethylsilyl)ethynylamine
- N,N-Dimethyl-2-(trimethylsilyl)ethynyl)pyrazole
Uniqueness: N,N-dimethyl-2-[4-(2-trimethylsilylethynyl)pyrazol-1-yl]acetamide is unique due to the combination of its structural features. The presence of both the trimethylsilyl group and the pyrazole ring in a single molecule provides distinct chemical reactivity and potential biological activity that is not commonly found in other similar compounds.
特性
分子式 |
C12H19N3OSi |
|---|---|
分子量 |
249.38 g/mol |
IUPAC名 |
N,N-dimethyl-2-[4-(2-trimethylsilylethynyl)pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C12H19N3OSi/c1-14(2)12(16)10-15-9-11(8-13-15)6-7-17(3,4)5/h8-9H,10H2,1-5H3 |
InChIキー |
KDRCEGUINBDDSC-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)CN1C=C(C=N1)C#C[Si](C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

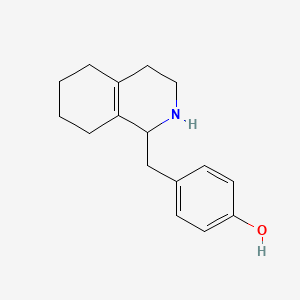
![2,3-dihydro-5H-benzo[f][1,4]oxazepine-4-sulfonyl chloride](/img/structure/B8530001.png)

![methyl 3-[[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-carbonyl]amino]-2,4-dimethylbenzoate](/img/structure/B8530020.png)
![N-[4-(2-Formylhydrazinyl)phenyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B8530026.png)
methyl}-3-methylpyridine](/img/structure/B8530028.png)
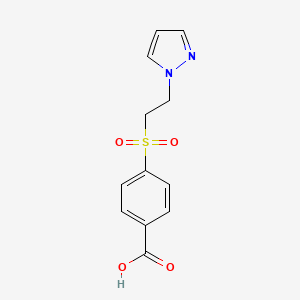
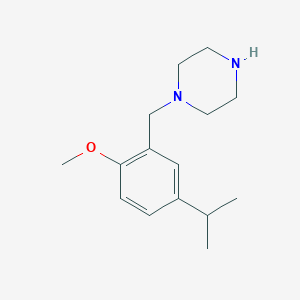
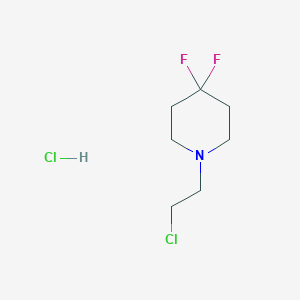
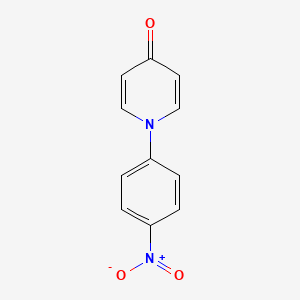
![2,9-Diazaspiro[5.5]undecan-1-one trifluoroacetate](/img/structure/B8530071.png)
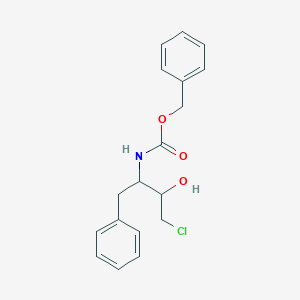
![6-[3-(Dimethylamino)propoxy]-4-phenyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B8530089.png)
![3-Phenyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B8530091.png)
